molecular formula C6H8Cl2N2 B2943767 3-(Chloromethyl)-4-methylpyridazine hydrochloride CAS No. 1956370-79-8

3-(Chloromethyl)-4-methylpyridazine hydrochloride

Cat. No.: B2943767
CAS No.: 1956370-79-8
M. Wt: 179.04
InChI Key: YDBREJLMCVXNDY-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-methylpyridazine hydrochloride: is an organic compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloromethyl group at the third position and a methyl group at the fourth position of the pyridazine ring, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-4-methylpyridazine hydrochloride typically involves the chloromethylation of 4-methylpyridazine. One common method includes the reaction of 4-methylpyridazine with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-4-methylpyridazine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The pyridazine ring can be reduced to a dihydropyridazine or tetrahydropyridazine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

    Nucleophilic Substitution: Azidomethyl, thiomethyl, or aminomethyl derivatives.

    Oxidation: 3-(Carboxymethyl)-4-methylpyridazine or 3-(Formylmethyl)-4-methylpyridazine.

    Reduction: Dihydro- or tetrahydro-3-(chloromethyl)-4-methylpyridazine.

Scientific Research Applications

Chemistry: 3-(Chloromethyl)-4-methylpyridazine hydrochloride is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.

Medicine: The compound and its derivatives are investigated for their pharmacological activities. They are explored as potential therapeutic agents for treating various diseases, including bacterial infections and cancer.

Industry: In the industrial sector, this compound is employed in the production of agrochemicals, dyes, and polymers. Its reactivity makes it a valuable precursor in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-methylpyridazine hydrochloride involves its interaction with specific molecular targets. For instance, its derivatives may inhibit enzymes by binding to their active sites, thereby blocking substrate access. In receptor studies, the compound can act as a ligand, modulating receptor activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

  • 2-(Chloromethyl)-3,5-dimethylpyridazine hydrochloride
  • 3-(Chloromethyl)-5-methylpyridazine hydrochloride
  • 4-(Chloromethyl)-3-methylpyridazine hydrochloride

Comparison: While these compounds share structural similarities, the position of the chloromethyl and methyl groups on the pyridazine ring can significantly influence their chemical reactivity and biological activity

Properties

IUPAC Name

3-(chloromethyl)-4-methylpyridazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.ClH/c1-5-2-3-8-9-6(5)4-7;/h2-3H,4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEJUPZTFKVMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC=C1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956370-79-8
Record name 3-(chloromethyl)-4-methylpyridazine hydrochloride
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